6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound characterized by its unique trifluoromethyl group and piperidine structure. This compound is significant in medicinal chemistry, particularly for its potential applications in neuroscience and drug development. As a hydrochloride salt, it enhances the solubility and stability of the compound in various formulations.
The compound can be synthesized from various precursors, primarily through methods involving trifluoromethylation of piperidine derivatives or transformations of pyridine derivatives. The synthesis often employs palladium-catalyzed reactions or hydrogenation processes to achieve desired structural modifications.
6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride falls under the category of fluorinated organic compounds, specifically piperidine carboxylic acids. Its classification is further defined by its functional groups, including a carboxylic acid and a trifluoromethyl group.
The synthesis of 6-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride can be approached through several methods:
The synthesis typically involves controlling reaction conditions such as temperature, pressure, and the concentration of reactants to optimize yield and purity. For example, hydrogenation reactions are often performed under specific pressures (4-5 MPa) and temperatures (90-100 °C) to facilitate effective conversion .
The molecular formula for 6-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is with a molecular weight of approximately 233.62 g/mol. The structure features:
This structural arrangement contributes to the compound's unique chemical properties and biological activities.
The compound's InChI key and other identifiers can be utilized for database searches and further characterization in scientific literature.
6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride participates in various chemical reactions typical for piperidine derivatives:
The reactions are typically facilitated by catalysts such as palladium or through specific reagents that enhance reactivity while minimizing side products.
The mechanism of action for 6-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride primarily involves its interaction with biological targets such as receptors in the central nervous system. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to targets like N-methyl-D-aspartate receptors, implicated in neurological functions .
Studies suggest that derivatives of this compound exhibit selective antagonism at certain receptor sites, providing insights into potential therapeutic applications for conditions such as Alzheimer's disease and epilepsy.
Relevant data indicate that these properties make it suitable for various applications in pharmaceutical formulations .
6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride has several significant applications:
The introduction of trifluoromethyl groups onto piperidine rings employs distinct chemical approaches, each with specific mechanistic pathways and efficiency profiles. Direct C–F bond formation via sulfur tetrafluoride (SF₄) represents a classical method, where carboxylic acid precursors undergo fluorodehydroxylation. This method involves reacting piperidine-2-carboxylic acid derivatives with SF₄ in anhydrous hydrogen fluoride (HF)/methyl chloride solvent systems at 50–150°C for 3–4 hours. Though historically significant, this route faces limitations due to moderate yields (typically 50–75%) and the hazardous nature of SF₄ handling [7] [8].
Pyridine reduction strategies offer a more efficient pathway by hydrogenating commercially available 6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 14761453). Catalytic hydrogenation (Pd/C, PtO₂, or Rh/Al₂O₃) under 15–50 bar H₂ pressure achieves near-quantitative conversion to the piperidine scaffold while preserving the carboxylic acid functionality. This method benefits from operational simplicity and scalability, with yields exceeding 85% under optimized conditions [5] [6].
Ring expansion techniques provide alternative access routes. 5-membered prolinol derivatives undergo oxidative ring expansion using trifluoromethylating reagents like TMSCF₃ (Ruppert–Prakash reagent). This method enables simultaneous CF₃ incorporation and ring homologation but requires precise control of stereochemistry [6].
Table 1: Comparative Analysis of Trifluoromethylation Strategies
Method | Reagents/Conditions | Yield Range | Key Advantages/Limitations |
---|---|---|---|
SF₄ Fluorination | SF₄/HF, 50–150°C, 3–4 hrs | 50–75% | Direct carboxylic acid conversion; Hazardous reagents |
Pyridine Hydrogenation | H₂ (15–50 bar), Pd/C, RT-80°C | 85–95% | High selectivity; Commercially available precursors |
Ring Expansion | TMSCF₃/TBAF, Prolinol derivatives | 60–78% | Builds CF₃ during ring formation; Stereocontrol challenges |
Stereochemical control at C2 and C6 positions significantly influences the biological activity and crystallinity of the final hydrochloride salt. Substrate-directed hydrogenation enables diastereodivergence through chiral auxiliaries. When (R)- or (S)-mandelate esters of 6-(trifluoromethyl)pyridine-2-carboxylic acid undergo hydrogenation (Pd/C, MeOH), the trans-diastereomers [(2R,6S) or (2S,6R)] predominate with diastereomeric ratios (dr) of >8:1. This outcome stems from preferential adsorption on the catalyst surface, where the trifluoromethyl group’s bulkiness directs trans-reduction [6] .
Thermodynamic epimerization provides post-synthesis stereocorrection. Heating the racemic hydrochloride salt (C₇H₁₁ClF₃NO₂) in ethanol/water (4:1) at 80°C for 12 hours induces epimerization at C2, enriching the trans-isomer to >95% dr. This occurs via reversible iminium formation, where the trans configuration’s lower steric energy favors its accumulation [7] .
Crystallization-induced diastereomer separation exploits differential solubility. The trans-diastereomers form tightly packed crystals in chloroform/hexane systems due to intramolecular H-bonding between N–H and C=O groups. In contrast, cis-isomers exhibit higher solubility, enabling >99% trans-purity after two recrystallizations [3] [7].
Transition-metal-catalyzed asymmetric hydrogenation using chiral catalysts achieves enantiocontrol. Ru-(S)-BINAP complexes selectively reduce 6-(trifluoromethyl)-1,2-dehydropiperidine-2-carboxylic acid esters at 50 bar H₂, affording (2R,6S)-hydrochloride with 90–96% ee. The trifluoromethyl group’s −I effect enhances imine electrophilicity, accelerating hydride transfer while the BINAP ligand steers enantioselectivity [6] .
Biocatalytic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes racemic ethyl ester precursors. The (2S,6R)-ester reacts 20-fold faster than its diastereomer in phosphate buffer (pH 7.0), enabling isolation of >99% ee (2R,6S)-acid after 48 hours. Subsequent HCl treatment yields the target hydrochloride salt without racemization [4] .
Chiral anion exchange chromatography on quinine-bonded silica phases resolves gram-scale racemates. The hydrochloride salt is deprotonated (NaOH, pH 12) and free base isomers separated using ethanol/n-hexane (3:7) mobile phase. Retention time differences (Δtᵣ = 8.3 min) allow multi-milligram isolation of both (2R,6S)- and (2S,6R)-enantiomers with ≥99% ee .
The hydrochloride salt’s stability and hygroscopicity depend critically on crystallization conditions. Solvent-mediated polymorph selection determines hydrate formation. Ethanol/water (9:1) yields a stable monohydrate (mp 218–220°C), while anhydrous acetonitrile produces a metastable anhydrate (mp 195–198°C). The monohydrate exhibits superior shelf life due to H-bonding between lattice water and chloride ions [2] [3].
Acidification kinetics influence particle morphology. Slow addition of HCl (2M in Et₂O) to the free base in cold (−20°C) dichloromethane generates micron-sized crystals with low electrostatic aggregation. Rapid acidification causes amorphous precipitation, requiring solvent-assisted recrystallization to achieve pharmaceutically acceptable purity (>99.5% HPLC) [7] .
Table 2: Crystallization Parameters for Hydrochloride Diastereomers
Parameter | (2R,6S)-Isomer | (2S,6R)-Isomer | Racemate |
---|---|---|---|
Solubility (H₂O) | 82 mg/mL (20°C) | 78 mg/mL (20°C) | 145 mg/mL (20°C) |
Crystal System | Orthorhombic, P2₁2₁2₁ | Orthorhombic, P2₁2₁2₁ | Monoclinic, P2₁/c |
ΔH sol (kJ/mol) | −34.2 ± 0.7 | −33.9 ± 0.5 | −29.5 ± 1.1 |
Catalytic transfer hydrogenation replaces high-pressure H₂ with ammonium formate. Using Pd/C (5 mol%) in subcritical water (200°C, 15 bar), pyridine-to-piperidine conversion achieves 93% yield within 2 hours. This eliminates gas-handling equipment while enabling solvent-free workup via sublimative removal of excess formate salts [4] [6].
Continuous-flow trifluoromethylation minimizes SF₄ usage. A silicon carbide microreactor enables precise SF₄ dosing (0.05 equiv) through gas-permeable membranes, improving atom economy to 82% compared to batch processes (45–50%). The method reduces SF₄ waste by 20-fold and cuts reaction times from hours to minutes [4] [8].
Solvent recovery systems enhance sustainability in hydrochloride crystallization. Azeotropic distillation (toluene/ethanol/water ternary mixture) achieves >98% solvent reuse via vapor-permeation membranes. Life-cycle analysis confirms 55% reduction in cumulative energy demand compared to conventional processes [4] [7].
Table 3: Green Metrics for Synthetic Pathways
Metric | Batch Process | Green Process | Improvement |
---|---|---|---|
Process Mass Intensity | 87 kg/kg product | 32 kg/kg product | 63% reduction |
E-Factor | 56 | 19 | 66% reduction |
Carbon Efficiency | 41% | 79% | 93% increase |
Comprehensive Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3